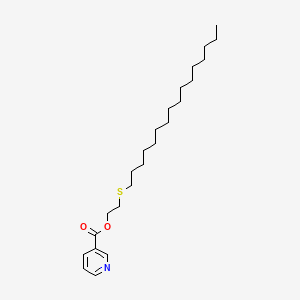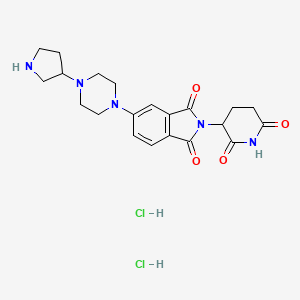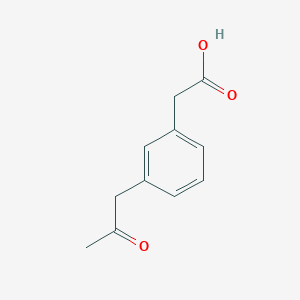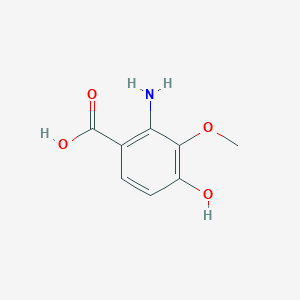
2-Amino-4-hydroxy-3-methoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-hydroxy-3-methoxybenzoic acid is an organic compound with the molecular formula C8H9NO4 It is a derivative of benzoic acid, characterized by the presence of amino, hydroxyl, and methoxy functional groups on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-hydroxy-3-methoxybenzoic acid typically involves the nitration of 4-methoxybenzoic acid, followed by reduction and subsequent hydrolysis. The nitration step introduces a nitro group, which is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid. The final hydrolysis step converts the ester group to a carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2-Amino-4-hydroxy-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Iron powder and hydrochloric acid.
Substitution: Nucleophiles such as sodium hydroxide or potassium hydroxide.
Major Products Formed
Oxidation: Formation of 2-Amino-4-hydroxy-3-methoxybenzaldehyde.
Reduction: Formation of this compound.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
科学的研究の応用
2-Amino-4-hydroxy-3-methoxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and diabetes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Amino-4-hydroxy-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
類似化合物との比較
Similar Compounds
4-Hydroxy-3-methoxybenzoic acid: Lacks the amino group, resulting in different chemical and biological properties.
2-Amino-3-methoxybenzoic acid: Similar structure but with the amino group in a different position, leading to variations in reactivity and applications.
2-Hydroxy-3-methoxybenzoic acid:
Uniqueness
2-Amino-4-hydroxy-3-methoxybenzoic acid is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
7595-98-4 |
|---|---|
分子式 |
C8H9NO4 |
分子量 |
183.16 g/mol |
IUPAC名 |
2-amino-4-hydroxy-3-methoxybenzoic acid |
InChI |
InChI=1S/C8H9NO4/c1-13-7-5(10)3-2-4(6(7)9)8(11)12/h2-3,10H,9H2,1H3,(H,11,12) |
InChIキー |
DQLZIYCAOSTKEV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1N)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


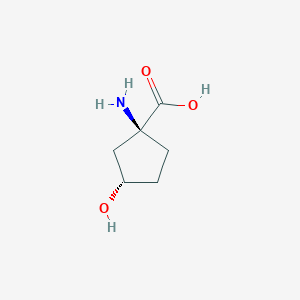
![3-(Iodomethyl)hexahydrofuro[2,3-b]furan](/img/structure/B14057800.png)
![8-Boc-hexahydro-2-oxa-5,8-diaza-cyclopenta[d]indene](/img/structure/B14057803.png)
![(1R,4r)-methyl 4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexanecarboxylate](/img/structure/B14057804.png)
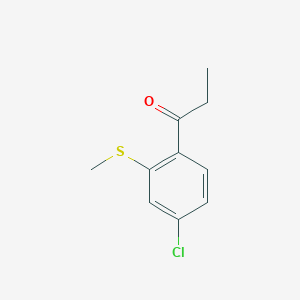

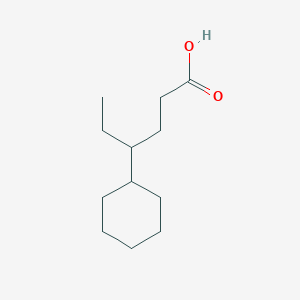

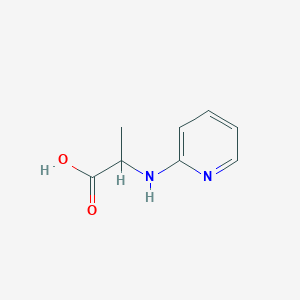
![(3,3'-Dimethoxy-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)](/img/structure/B14057828.png)
